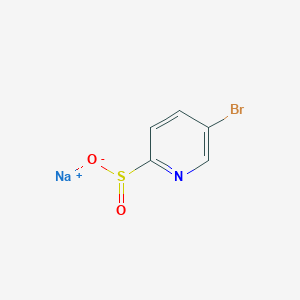

Sodium 5-bromopyridine-2-sulfinate

Description

Properties

Molecular Formula |

C5H3BrNNaO2S |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

sodium;5-bromopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

VNYZUAMYSXLTAB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 5 Bromopyridine 2 Sulfinate and Analogous Pyridine Sulfinates

Direct Synthetic Routes to Pyridine (B92270) Sulfinate Salts

Direct methods offer an efficient pathway to pyridine sulfinates by introducing the sulfinate functionality in the final steps of the synthesis.

A primary and straightforward method for the preparation of sulfinate salts is the controlled oxidation of the corresponding thiol. nih.gov In this approach, 5-bromopyridine-2-thiol serves as the direct precursor to the target compound. The oxidation of the thiol group (-SH) to a sulfinate group (-SO₂⁻Na⁺) requires careful selection of an oxidizing agent to avoid over-oxidation to the sulfonic acid. While various oxidizing agents can be employed, the reaction must be monitored to isolate the desired sulfinate. The general transformation is a cornerstone in organosulfur chemistry. nih.gov

This strategy involves the generation of a highly reactive organometallic intermediate from a bromopyridine derivative, which is then "trapped" with a sulfur dioxide (SO₂) source. A common precursor for this route is 5-bromo-2-iodopyridine (B1269129). sigmaaldrich.comchemicalbook.com This starting material can undergo a halogen-metal exchange, for instance, an iodo-magnesium exchange using a Grignard reagent like isopropylmagnesium chloride, to form the reactive 5-bromopyridyl-2-magnesium chloride. sigmaaldrich.comchemicalbook.com This intermediate can then be reacted with a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to install the sulfinate group. acs.org This method provides a versatile route to sulfinates from readily available aryl halides. acs.org

Alternatively, organozinc reagents can be used. For example, 5-bromo-2-iodopyridine can be treated with active zinc to produce 5-bromo-2-pyridylzinc iodide, which can similarly be trapped to form the sulfinate. sigmaaldrich.comchemicalbook.com

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions to form carbon-sulfur bonds. nih.gov Palladium and nickel are prominent catalysts in this field. acs.org One such advanced method is the palladium-catalyzed coupling of aryl halides with a sulfur dioxide source. acs.org For instance, an aryl iodide can react with DABSO in the presence of a palladium(0) catalyst to generate an ammonium (B1175870) sulfinate salt. acs.org Another approach involves the nickel-catalyzed reaction of aryl boronic acids with DABSO to yield sulfinate salts. acs.org These methods are powerful for creating a variety of sulfonyl-containing molecules and can be applied to heteroaryl systems like pyridine. researchgate.net Although direct application to Sodium 5-bromopyridine-2-sulfinate is specific, these general methodologies represent the forefront of sulfinate synthesis. researchgate.netnih.gov

Precursor Synthesis and Functionalization Strategies

The availability of appropriately substituted bromopyridine intermediates is critical for the synthesis of the target sulfinate.

The synthesis of precursors often starts from more common pyridine derivatives, which are then functionalized. For example, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine (B19318) via a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) followed by treatment with a bromide source. google.com This 2,5-dibromopyridine can then be further functionalized. One of the bromo groups can be selectively exchanged; for instance, reaction with sodium iodide can yield 5-bromo-2-iodopyridine, a key starting material for metallation routes. guidechem.com Other functionalizations include the conversion of 2,5-dibromopyridine to 2-cyano-5-bromopyridine using cuprous cyanide. patsnap.comresearchgate.net These varied intermediates provide multiple pathways towards the desired sulfinate precursor.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-2-methylpyridine | 1. HBr 2. Br₂ 3. NaNO₂ | 5-Bromo-2-methylpyridine | google.com |

| 2,5-Dibromopyridine | NaI, HI | 5-Bromo-2-iodopyridine | guidechem.com |

| 2,5-Dibromopyridine | CuCN, Sulfolane | 2-Cyano-5-bromopyridine | patsnap.com |

| 2-Amino-5-bromopyridine | 1. NaNO₂ 2. CuCN | 2-Cyano-5-bromopyridine | researchgate.net |

Achieving specific bromination patterns on the pyridine ring is a fundamental challenge in synthetic chemistry. Direct electrophilic bromination of pyridine is often difficult and can lead to mixtures of products. To overcome this, various regioselective methods have been developed.

One strategy involves the activation of the pyridine ring through N-oxidation. Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine, allowing for more controlled substitutions. researchgate.net For example, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source allows for the C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com

Another sophisticated approach involves the use of specifically designed reagents to direct the halogenation. For instance, tailored phosphine (B1218219) reagents can be used to selectively chlorinate or brominate pyridines at specific positions, avoiding undesirable side reactions. dntb.gov.ua More recent advances include the use of a triborane (B₃H₇) moiety, which coordinates to the pyridine nitrogen. This coordination alters the electronic properties of the ring, enabling highly regioselective C-H functionalization at the C-4 position under mild conditions. nih.govresearchgate.net

| Method | Key Reagent/Catalyst | Position Selectivity | Reference |

|---|---|---|---|

| N-Oxide Activation | p-Toluenesulfonic anhydride / TBAB | C2-Position | tcichemicals.com |

| Directed Halogenation | Designed Phosphine Reagents | High (e.g., C4-selective) | dntb.gov.ua |

| Lewis Acid Coordination | Triborane (B₃H₇) | C4-Position | nih.govresearchgate.net |

Conclusion

Radical-Mediated Pathways for Alkyl and Aryl Sulfinate Formation

Radical chemistry offers powerful and alternative strategies for the synthesis of sulfinates. One novel method involves an iron-catalyzed radical coupling reaction where arene radicals, generated from diaryliodonium salts, combine with sulfoxylate (B1233899) anion radicals from Rongalite (HOCH₂SO₂Na) to form arylsulfinates at room temperature. rsc.org This protocol is efficient and tolerates a wide range of functional groups. rsc.org

Another approach generates alkyl radicals from readily available amines via Katritzky pyridinium (B92312) salt intermediates. acs.org Through photoinduced or thermally induced single-electron transfer (SET) from an electron donor-acceptor (EDA) complex, these radicals are trapped by sulfur dioxide (SO₂) to form sulfonyl radicals. A subsequent hydrogen atom transfer (HAT) yields the alkyl sulfinate products. acs.org

Electrochemical methods also provide a pathway for sulfinate synthesis. An electrochemical methodology for the meta-sulfonylation of pyridines uses nucleophilic sulfinates, which are proposed to be oxidized at the anode to form sulfonyl radicals. nih.gov These radicals then engage in a dearomatization-rearomatization sequence to functionalize the pyridine ring. nih.gov This demonstrates the generation and reactivity of sulfonyl radicals from sulfinate precursors under electrochemical conditions. nih.gov

The following table summarizes these radical-mediated approaches.

Table 4: Radical-Mediated Synthetic Routes to Sulfinates| Radical Source | SO₂ Source/Sulfinate Precursor | Method | Product Type | Reference |

|---|---|---|---|---|

| Diaryliodonium salts | Rongalite (HOCH₂SO₂Na) | Iron-catalyzed coupling | Arylsulfinates | rsc.org |

| Alkylamines (via Pyridinium Salts) | SO₂ | Photo/Thermal SET, EDA complex | Alkyl sulfinates | acs.org |

| Sodium Sulfinates | (Precursor) | Electrochemical Oxidation | Sulfonyl Radicals (for C-H functionalization) | nih.gov |

Chemoenzymatic Approaches for Pyridine Sulfinate Synthesis

Chemoenzymatic strategies for synthesizing sulfinates, particularly pyridine sulfinates, represent an emerging and environmentally conscious field of study. nih.gov While direct enzymatic synthesis of this compound is not widely documented, related enzymatic transformations suggest potential applicability.

One example is the use of a laccase biocatalyst for the oxidative-sulfonylation of 4-substituted urazoles with sodium arenesulfinates. nih.gov This reaction proceeds in a phosphate (B84403) buffer with air as the oxidant, showcasing an eco-friendly approach to forming sulfonyl-containing compounds. nih.gov The enzyme facilitates the aerobic oxidation of the urazole, which is then followed by sulfonylation with a commercially available arylsulfinate. nih.gov

The principles of enzymatic catalysis, particularly the high selectivity offered by enzymes like hydrolases, oxidoreductases, and transferases, are broadly applicable in asymmetric synthesis. nih.gov The development of enzymes for stereoselective reactions with prochiral compounds or the enantioselective replacement of functional groups is a mature field. nih.gov Adapting such enzymatic systems, perhaps through directed evolution or enzyme engineering, could pave the way for novel biocatalytic routes to chiral pyridine sulfinates or their precursors. For example, the enzymatic oxidation of a corresponding pyridine thiol or the direct sulfinylation of a functionalized pyridine could be envisioned, although this remains a developing area of research.

Palladium-Catalyzed Desulfinylative Cross-Coupling Reactions

Palladium-catalyzed desulfinylative cross-coupling has been established as a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of bi- and poly-heterocyclic structures that are prevalent in medicinal chemistry and materials science. nih.govacs.org The use of this compound and its congeners in these reactions leverages the facile extrusion of sulfur dioxide (SO₂) to drive the formation of the desired cross-coupled products. nih.gov

Pyridine sulfinates have been identified as stable, easy-to-prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. researchgate.netnih.gov A significant advantage of pyridine sulfinates over the corresponding pyridine-2-boronates is their enhanced stability and reliability in cross-coupling reactions, which often fail when using the boron-based counterparts, a phenomenon often referred to as the "2-pyridyl problem". acs.orgmdpi.com

The development of these reactions has involved extensive optimization of various parameters to achieve high efficiency and yield. Initial investigations into the cross-coupling of pyridine-3-sulfinate with 4-bromotoluene established a set of optimized conditions that have proven to be broadly applicable. researchgate.netnih.gov A key finding was the necessity of a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and tricyclohexylphosphine (PCy₃). researchgate.net Although the sulfinate itself is an anionic species, the addition of an inorganic base was found to be critical for an efficient reaction, with potassium carbonate (K₂CO₃) being identified as optimal. researchgate.net The reaction temperature is another crucial factor, with 150 °C being required to drive the reaction to completion. nih.gov While sodium sulfinates are commonly used, variations in the counter-ion, such as lithium and potassium, have also been shown to be effective. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| Catalyst | Pd(OAc)₂ / PCy₃ | Optimal catalyst system identified. |

| Base | K₂CO₃ | Crucial for efficient reaction; optimal among those tested. |

| Temperature | 150 °C | Required for complete conversion. |

| Sulfinate Counter-ion | Li⁺, Na⁺, K⁺ | All found to be competent substrates. |

The desulfinylative cross-coupling of pyridine sulfinates exhibits a broad scope with respect to the electrophilic coupling partner, encompassing a wide range of aryl and heteroaryl halides. nih.gov This versatility allows for the synthesis of a diverse array of linked pyridines, which are important scaffolds in drug discovery. acs.org Both aryl bromides and, significantly, the less reactive aryl chlorides can be employed as effective coupling partners. nih.gov

The reaction demonstrates good tolerance to various functional groups on both the pyridine sulfinate and the electrophile. This includes electron-donating and electron-withdrawing groups, which allows for the late-stage functionalization of complex molecules. nih.gov A particularly valuable application of this methodology is the synthesis of bipyridine derivatives through the coupling of pyridine sulfinates with bromopyridines. researchgate.netacs.org This provides a reliable route to these important ligands and molecular building blocks, overcoming the challenges associated with traditional methods like Suzuki-Miyaura coupling for such systems. researchgate.net For instance, a complex lithium 2-pyridyl sulfinate has been successfully coupled with a variety of pyridine and pyridine-like heteroaryl bromides to generate derivatives of the antihistamine mepyramine. nih.gov

| Pyridine Sulfinate | (Hetero)aryl Halide | Product | Yield (%) |

|---|---|---|---|

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 88 |

| Sodium 5-chloropyridine-2-sulfinate | 4-Bromotoluene | 5-Chloro-2-(p-tolyl)pyridine | 96 |

| Sodium pyridine-3-sulfinate | 2-Bromopyridine | 3,2'-Bipyridine | 75 |

| Sodium pyridine-2-sulfinate | 3-Bromopyridine | 2,3'-Bipyridine | 80 |

Detailed mechanistic studies have provided significant insights into the desulfinative cross-coupling of pyridine sulfinates. nih.govacs.org The catalytic cycle is understood to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and rate-determining steps can vary depending on the nature of the sulfinate substrate. nih.gov

A key mechanistic discovery is the difference in the catalytic cycle for pyridine-2-sulfinates compared to their carbocyclic counterparts. For carbocyclic sulfinates, the resting state of the catalyst is the oxidative addition complex, and transmetalation is the turnover-limiting step. nih.gov In stark contrast, for pyridine-2-sulfinates, a chelated palladium(II) sulfinate complex, formed after transmetalation, is the resting-state intermediate. nih.gov In this case, the extrusion of sulfur dioxide (SO₂) from this complex is the turnover-limiting step. nih.gov This difference is attributed to the strong chelation of the pyridyl nitrogen to the palladium center. acs.org

The generation of the active Pd(0) species from the Pd(OAc)₂ precatalyst is believed to occur via reduction by the sulfinate reagent itself, likely through a homocoupling pathway. nih.gov The extruded sulfur dioxide can potentially coordinate to the palladium catalyst and inhibit its activity, highlighting the importance of its efficient removal from the reaction medium. acs.org

Kinetic studies have revealed that the concentration of the phosphine ligand can affect the rate of the reaction. For carbocyclic sulfinates, an increased concentration of PCy₃ can slow down the rate of SO₂ extrusion, suggesting that ligand dissociation may be required before desulfination can occur. acs.org However, for the more stable chelated pyridine-2-sulfinate palladium complex, the concentration of the ligand does not appear to significantly impact the rate of SO₂ extrusion at high temperatures. acs.org This underscores the dominant role of the pyridyl nitrogen chelation in controlling the reactivity of these specific substrates.

The presence of an inorganic base, typically potassium carbonate (K₂CO₃), is essential for high yields in the desulfinylative cross-coupling of pyridine sulfinates. researchgate.netnih.gov Mechanistic investigations have revealed a dual role for this additive. nih.gov Firstly, the carbonate base acts as a scavenger for the sulfur dioxide (SO₂) byproduct that is extruded during the catalytic cycle. acs.org This is crucial as free SO₂ can coordinate to the palladium center and act as a catalyst poison. acs.org

Secondly, the cation of the base is believed to play a role in accelerating the transmetalation step through a process of cation metathesis with the sodium sulfinate salt. nih.gov The exchange of the sodium cation for a potassium cation on the sulfinate is thought to facilitate the transfer of the pyridyl group to the palladium center. nih.gov This is supported by the observation that while lithium, sodium, and potassium sulfinates are all competent substrates, the identity of the base is more restricted, with potassium and cesium carbonates being the most effective. nih.gov

The nitrogen atom of the pyridine ring, particularly at the 2-position, plays a profound role in the mechanism of the desulfinylative cross-coupling reaction. nih.govacs.org Following transmetalation, the pyridyl nitrogen can coordinate to the palladium(II) center, forming a stable five-membered palladacycle. acs.org This is referred to as a κ²-N,O-chelation mode, where both the nitrogen and an oxygen atom of the sulfinate group are bound to the palladium. acs.org

This chelation has a significant stabilizing effect on the palladium sulfinate complex, making it the resting state of the catalyst for pyridine-2-sulfinate couplings. nih.gov The increased stability of this chelated intermediate slows down the subsequent extrusion of SO₂, which becomes the turnover-limiting step of the catalytic cycle. nih.govacs.org The strength of this Pd-N interaction can be modulated by substituents on the pyridine ring; electron-withdrawing groups can weaken the chelation, leading to a faster rate of SO₂ extrusion. acs.org This chelation effect is a key feature that distinguishes the reactivity of pyridine-2-sulfinates from that of their 3- and 4-isomers, as well as from carbocyclic sulfinates, and is a critical consideration in understanding and optimizing these important cross-coupling reactions. nih.govacs.org

Regioselectivity and Stereospecificity in Sulfinate Coupling Reactions

The regioselectivity and stereospecificity of reactions are fundamental concepts that determine the outcome of a chemical transformation. In the context of sulfinate coupling reactions, regioselectivity refers to the preferential reaction at one position over another, while stereospecificity dictates the stereochemical outcome of the reaction based on the stereochemistry of the starting material. khanacademy.org

In palladium-catalyzed desulfinylative cross-coupling reactions, pyridine-2-sulfinates, such as the 5-bromo derivative, serve as effective nucleophilic partners. These reactions exhibit a high degree of regioselectivity, with the coupling occurring specifically at the C2 position of the pyridine ring, displacing the sulfinate group. This method provides a reliable alternative to the often challenging use of pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com The reaction tolerates a variety of functional groups on both the sulfinate and the coupling partner, which can include aryl bromides and chlorides. sigmaaldrich.com

Transition-Metal-Free Cross-Coupling Reactions of Pyridine Sulfinates

While transition-metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a significant goal in organic synthesis due to factors like cost and potential metal contamination in products. Pyridine sulfinates have proven to be amenable to such transformations.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

A notable advancement is the development of a mild, transition-metal-free cross-coupling reaction between heteroaryl sulfinates and Grignard reagents. cas.cnnih.gov This methodology allows for the construction of C-C bonds by treating the sulfinate with a Grignard reagent at room temperature, with the sulfinate group acting as a leaving group. cas.cnnih.gov For instance, the reaction of sodium 5-(trifluoromethyl)pyridine-2-sulfinate with phenylmagnesium bromide proceeds in high yield. cas.cn This protocol has been shown to be effective for a range of Grignard reagents, including those with aryl, alkyl, and vinyl groups. cas.cn The practicability of this method has been demonstrated through gram-scale syntheses. cas.cn

| Grignard Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | 2-Phenyl-5-(trifluoromethyl)pyridine | 93 |

| Perfluorophenyl magnesium bromide | 2-(Perfluorophenyl)-5-(trifluoromethyl)pyridine | 80 |

| Methylmagnesium bromide | 2-Methyl-5-(trifluoromethyl)pyridine | 56 |

| Cyclopropylmagnesium bromide | 2-Cyclopropyl-5-(trifluoromethyl)pyridine | 32 |

| Vinylmagnesium bromide | 2-Vinyl-5-(trifluoromethyl)pyridine | 45 |

| Data sourced from a study on the transition-metal-free desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents. cas.cn |

Photoredox Catalysis and Radical Processes Involving Sulfinates

Photoredox catalysis has opened new avenues for the generation of radicals under mild conditions, enabling transformations that are often difficult to achieve through traditional methods. nih.gov Sulfinates are valuable precursors in these processes. Upon visible light irradiation, electron donor-acceptor (EDA) complexes can form between N-amidopyridinium salts and sulfinates, leading to the generation of sulfonyl radicals. rsc.orgrsc.orgnih.gov This catalyst-free radical pathway allows for the three-component reaction of sulfonyl radicals, pyridyl groups, and alkenes, providing access to β-pyridyl alkyl sulfones. rsc.orgrsc.orgnih.gov

The synthesis of alkyl sulfinates from alcohols and alkyl bromides has also been achieved through photoredox catalysis. princeton.edunih.gov This is challenging due to the facile oxidation of sulfinates. However, by using easily oxidized radical precursors, the synthesis of these valuable intermediates can be accomplished efficiently. princeton.edunih.gov Furthermore, Ni/photoredox dual catalysis provides a method for constructing aryl- and heteroaryl sulfones from aryl sulfinate salts at room temperature without the need for a base. rsc.org

C-H Functionalization Strategies Involving Pyridine Sulfinates

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the pre-functionalization of starting materials. Pyridine sulfinates play a role in innovative C-H functionalization methods.

Regioselective C-H Sulfonylation of Pyridines

The direct and regioselective C-H functionalization of unfunctionalized pyridines is a significant challenge. A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed. chemrxiv.org This method involves the activation of pyridine with triflic anhydride, followed by the base-mediated addition of a sulfinic acid salt and subsequent rearomatization. The choice of base is crucial for controlling the regioselectivity, with N-methylpiperidine favoring the formation of the C4-sulfonylated product. chemrxiv.org

An alternative electrochemical approach enables the meta-C-H sulfonylation of pyridines. researchgate.netresearchgate.netnih.gov This method utilizes nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization sequence. The process demonstrates excellent regiocontrol and compatibility with a wide range of functional groups. researchgate.netresearchgate.netnih.gov

| Pyridine Substrate | Sulfinate Reagent | Product | Yield (%) |

| Pyridine | Sodium p-toluenesulfinate | 4-(p-tolylsulfonyl)pyridine | 73 |

| 4-Picoline | Sodium p-toluenesulfinate | 4-Methyl-2-(p-tolylsulfonyl)pyridine & 4-Methyl-3-(p-tolylsulfonyl)pyridine | (Ratio dependent on conditions) |

| Pyridine | Sodium methanesulfinate | 4-(Methylsulfonyl)pyridine | 65 |

| This table represents typical outcomes from C-H sulfonylation reactions of pyridines. chemrxiv.org |

Divergent Reactivity through One-Electron versus Two-Electron Pathways

The combination of pyridinium salts and sulfinates can lead to divergent reaction pathways, providing either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines. rsc.orgrsc.orgnih.gov This divergent reactivity is controlled by switching between a one-electron and a two-electron pathway. rsc.orgrsc.orgnih.gov

The one-electron pathway, initiated by visible light, proceeds through the formation of an electron donor-acceptor (EDA) complex between the N-amidopyridinium salt and the sulfinate. rsc.orgrsc.orgnih.gov This leads to the generation of a sulfonyl radical, which can then participate in a three-component reaction with an alkene and the pyridyl radical cation. rsc.orgrsc.orgnih.gov

In contrast, the two-electron pathway is favored in the presence of a base. rsc.orgrsc.org The base catalyzes the direct cross-coupling between the sulfinate and the N-amidopyridinium salt, resulting in the selective introduction of a sulfonyl group at the C4 position of the pyridine ring. rsc.orgrsc.org These two distinct and complementary pathways allow for the synthesis of diverse and valuable sulfone-containing compounds from the same set of starting materials under mild conditions. rsc.orgrsc.orgnih.gov

Role as Sulfonylating, Sulfenylating, and Sulfinylating Agents in Organic Transformations

This compound, a member of the versatile class of sodium sulfinate salts, demonstrates significant potential as a multifunctional reagent in organic synthesis. Depending on the reaction conditions, it can serve as a source of sulfonyl (RSO₂⁻), sulfenyl (RS⁻), or sulfinyl (RSO⁻) moieties. organic-chemistry.org This diverse reactivity profile makes it a valuable building block for the construction of a wide array of organosulfur compounds. organic-chemistry.org

The most prominent role of pyridine sulfinates, including the 5-bromo substituted variant, is as a sulfonylating agent . They are particularly effective as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govacs.org This desulfinative cross-coupling provides a powerful method for the formation of C-S bonds, yielding valuable diaryl and heteroaryl sulfones. The reaction of a pyridine-2-sulfinate with an aryl halide, catalyzed by a palladium complex, proceeds through a catalytic cycle that ultimately installs the pyridylsulfonyl group onto the aryl ring with the extrusion of sulfur dioxide. nih.gov The utility of this transformation is highlighted by its broad scope with respect to the halide coupling partner. nih.gov

The general conditions for such sulfonylation reactions involve a palladium catalyst, a suitable ligand, and a base. The following table illustrates the scope of palladium-catalyzed sulfonylation using pyridine-2-sulfinates with various aryl halides, demonstrating the versatility of this methodology.

Table 1: Palladium-Catalyzed Sulfonylation of Aryl Halides with Pyridine-2-Sulfinates This table is a representative example based on findings for pyridine-2-sulfinate coupling reactions.

| Pyridine-2-sulfinate | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 95 | nih.gov |

| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 88 | nih.gov |

| Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 99 | nih.gov |

| Sodium 3-methylpyridine-2-sulfinate | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 78 | nih.gov |

The role of sodium sulfinates as sulfenylating and sulfinylating agents is also documented, although less common for pyridine sulfinates in cross-coupling contexts. The formation of sulfenylating species can arise from the disproportionation of sulfinate salts. acs.org Under certain conditions, particularly with the use of activating agents like BF₃·OEt₂, sodium arylsulfinates can undergo a disproportionate coupling to form thiosulfonates (RS(O)₂SR) and other sulfur species. acs.org The thiosulfonate can then act as a source for both sulfonyl and sulfenyl groups.

Direct sulfinylation , the introduction of a sulfinyl group (a sulfoxide), using sulfinate salts is also a known transformation. Palladium-catalyzed methods have been developed for the direct sulfinylation of organoboron compounds using sulfinate esters, which are closely related to sulfinate salts, to produce a diverse range of sulfoxides. acs.org While specific examples employing this compound for these transformations are not as prevalent in the literature as its use in sulfonylation, the inherent chemical nature of the sulfinate functional group suggests its potential applicability in these roles under appropriate catalytic conditions.

Exploration of Sulfurane Intermediates in Pyridine Sulfinate Coupling Reactions

The mechanism of palladium-catalyzed desulfinative cross-coupling reactions involving pyridine sulfinates has been a subject of detailed investigation. nih.govacs.org While the term "sulfurane" (a hypervalent sulfur species) is not explicitly used to describe the key intermediates in the most recent and detailed mechanistic studies of these specific reactions, the nature of the palladium-sulfur interaction and the intermediates involved are of significant interest. The generally accepted mechanism does not invoke a stable sulfurane intermediate but rather proceeds through a well-defined catalytic cycle involving palladium(0) and palladium(II) species. nih.gov

The catalytic cycle for the cross-coupling of an aryl bromide with a pyridine-2-sulfinate salt can be summarized as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond to form an arylpalladium(II) halide complex. nih.govyoutube.com

Transmetalation: The sulfinate salt exchanges its cation for the halide on the palladium center. This step forms a crucial arylpalladium(II) sulfinate intermediate. nih.gov For pyridine-2-sulfinates, this intermediate is a chelated Pd(II) complex where the sulfinate is bound to the palladium through both a sulfur/oxygen atom and the nitrogen of the pyridine ring. nih.gov

SO₂ Extrusion and Reductive Elimination: The arylpalladium(II) sulfinate complex then undergoes extrusion of sulfur dioxide (SO₂), which is followed by reductive elimination to form the final C-C coupled product and regenerate the Pd(0) catalyst. nih.gov

Detailed kinetic and structural analyses have provided significant insights into the nuances of this process for pyridine sulfinates compared to their carbocyclic aryl sulfinate counterparts. nih.govacs.org For pyridine-2-sulfinates, the chelated arylpalladium(II) sulfinate complex formed after transmetalation has been identified as the catalyst resting state. nih.gov This indicates that the steps following its formation are slower. The turnover-limiting step for the coupling of pyridine-2-sulfinates has been determined to be the loss of SO₂ from this stable, chelated intermediate. nih.gov

The following table summarizes the key mechanistic findings for the palladium-catalyzed cross-coupling of pyridine-2-sulfinates.

Table 2: Summary of Mechanistic Findings in Pyridine-2-Sulfinate Coupling Reactions

| Mechanistic Aspect | Observation for Pyridine-2-Sulfinates | Reference |

|---|---|---|

| Catalyst Resting State | Chelated Pd(II) sulfinate complex formed post-transmetalation | nih.gov |

| Turnover-Limiting Step | Loss of SO₂ from the chelated Pd(II) sulfinate complex | nih.gov |

| Key Intermediate | Post-transmetalation arylpalladium(II) sulfinate complex | nih.govacs.org |

| Role of Base (K₂CO₃) | Removal of free SO₂ and acceleration of transmetalation via K⁺ cation | nih.gov |

Advanced Spectroscopic and Structural Characterization of Pyridine Sulfinates and Their Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of pyridine (B92270) sulfinate derivatives and for monitoring their chemical transformations. nih.gov

¹H and ¹³C NMR Analysis of Pyridine Sulfinate Derivatives and Coupled Products

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of pyridine sulfinate derivatives. In the ¹H NMR spectrum of a related compound, pyridine-2-sulfinamide, the aromatic protons appear as a multiplet, with a distinct downfield shift for the proton adjacent to the nitrogen atom. acs.org For instance, in 2-(p-tolyl)pyridine, a product of a coupling reaction involving a pyridine sulfinate, the proton at the 6-position of the pyridine ring resonates at a characteristic downfield shift of δ 8.68 ppm. tcichemicals.com

¹³C NMR provides complementary information on the carbon framework. In the case of 2-(p-tolyl)pyridine, the carbon atoms of the pyridine ring exhibit distinct chemical shifts, with the carbon attached to the nitrogen (C2) and the carbon at the 6-position (C6) appearing at δ 157.8 and 149.7 ppm, respectively. tcichemicals.com The analysis of ¹H and ¹³C NMR spectra for various substituted N-bromobenzenesulphonamides has shown good agreement between calculated and experimental chemical shifts, demonstrating the predictive power of this technique. znaturforsch.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H6 | 8.68 (d, J = 5.0 Hz) | 149.7 |

| Pyridine-H3, H4, H5 | 7.78-7.68 (m), 7.23-7.18 (m) | 136.8, 121.9, 120.4 |

| Tolyl-H | 7.89 (d, J = 8.3 Hz), 7.28 (d, J = 7.8 Hz) | 139.1, 136.7, 129.6, 126.9 |

| Tolyl-CH₃ | 2.41 (s) | 21.4 |

| Pyridine-C2 | - | 157.8 |

Advanced NMR Techniques for Reaction Monitoring and Intermediate Detection

Advanced NMR techniques, such as two-dimensional (2D) NMR, are instrumental in monitoring reaction progress and identifying transient intermediates. For instance, the progress of palladium-catalyzed coupling reactions of sodium pyridine-2-sulfinate can be monitored by ¹H NMR. tcichemicals.com Dynamic NMR studies on 2-(aryl)-4,5-diphenyl-1H-imidazoles have been used to investigate tautomerism and proton exchange phenomena. researchgate.net Furthermore, techniques like HSQMBC can be employed to measure heteronuclear coupling constants, providing detailed information about molecular conformation and connectivity, as demonstrated in the study of pyridine carboxamides. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and analyzing the fragmentation patterns of pyridine sulfinates and their products. The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio of its molecular ion and fragment ions. researchgate.net For brominated pyridine compounds, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 peak pattern in the mass spectrum, aiding in their identification. nih.govnih.govwikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. For example, the HRMS data for (rac)-naphthalene-2-sulfinamide confirmed its molecular formula. acs.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Information |

|---|---|---|---|

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Presence of characteristic M and M+2 peaks due to bromine isotopes. wikipedia.org |

| 3-Bromopyridine | C₅H₄BrN | 157.996 | Exhibits a distinct mass spectrum useful for identification. nist.gov |

| 4-Bromopyridine | C₅H₄BrN | 158.00 | Shows a molecular ion peak and fragmentation pattern consistent with its structure. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. frontiersin.org For pyridine and its derivatives, characteristic vibrational modes are observed in their IR and Raman spectra. cdnsciencepub.comnih.govaps.orgcdnsciencepub.com The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The position of these bands can be influenced by substituents on the ring. researchgate.net The S=O stretching vibrations in sulfinates and related compounds are also readily identifiable in the IR spectrum. For instance, in N-bromoarylsulphonamides, the asymmetric and symmetric SO₂ stretching vibrations appear in distinct regions. znaturforsch.com

Raman spectroscopy is particularly useful for studying the vibrational modes of molecules in different phases. rsc.org The Raman spectra of pyridine have been studied under high pressure, revealing structural transitions. aps.orgresearchgate.net

| Vibrational Mode | Pyridine (General Range) | Substituted Pyridines (Example) | Reference |

|---|---|---|---|

| Pyridine Ring Stretching | 1550-1600 | 1552, 1201 (IR); 1549, 1281, 1262, 1180 (Raman) | researchgate.net |

| Ring Breathing Mode | ~990-1030 | 991 (Raman); 1022 (IR), 1020 (Raman) | researchgate.net |

| C-H Stretching | 3020-3090 | - | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. libretexts.org Pyridine and its derivatives exhibit characteristic π → π* transitions in the UV region. researchgate.netlibretexts.org The position and intensity of these absorption bands can be affected by substituents on the pyridine ring and the solvent polarity. tanta.edu.egnih.gov For example, the UV-Vis spectrum of 2-fluoro-5-bromopyridine shows three distinct band systems corresponding to π → π* transitions. nih.gov

UV-Vis spectroscopy is also a powerful tool for studying reaction kinetics. kpi.ua The formation of charge-transfer complexes between pyridine derivatives and other molecules can be observed by the appearance of new absorption bands in the UV-Vis spectrum. rsc.org This technique has been used to study the kinetics of the oxidation of substituted pyridines by sulfate (B86663) radicals and to investigate the interaction of pyridine with acid sites on solid catalysts. researchgate.netrsc.org

| Compound | λmax (nm) | Solvent/Conditions | Transition Type | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-bromopyridine | ~278, ~207, ~189 | Vapor/Solution | π → π | nih.gov |

| NAD⁺ | ~260 | Aqueous | π → π (conjugated system) | libretexts.org |

| Pyridine on Solid Acid | Varies | Solid State | Dependent on interaction (Brønsted, Lewis, H-bonding) | rsc.org |

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Bis(2-pyridine sulfinato)copper(II) | - | - | Reveals coordination of sulfinato ligand to copper. | acs.org |

| Silver complex of sulfapyridine (B1682706) with pyridine | Monoclinic | P2₁/n | Distorted tetrahedral geometry around Ag. | researchgate.net |

| Pd(II) complexes with pyridine ligands | Varies | Varies | Square-planar geometry. acs.org | acs.org |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data to confirm the empirical formula of a newly synthesized compound. This method determines the mass percentages of individual elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the sample's purity and the successful synthesis of the target molecule.

For Sodium 5-bromopyridine-2-sulfinate, the theoretical elemental composition is derived from its chemical formula, C₅H₃BrNNaO₂S. The molecular weight of this compound is calculated to be 244.04 g/mol . Based on this, the theoretical percentages of carbon, hydrogen, nitrogen, and sulfur have been determined.

While the theoretical values provide a clear benchmark, a comprehensive search of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. Such data is typically generated during the synthesis and characterization of a new compound and reported in primary research articles or detailed in Certificates of Analysis. Although general methods for the synthesis of aryl sulfinates are well-documented, specific analytical data for this particular halogenated pyridine sulfinate is not publicly available at this time.

The table below presents the calculated theoretical elemental analysis for this compound. The absence of experimental data precludes a direct comparison to verify stoichiometric accuracy.

Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 24.61% | Data not available |

| Hydrogen (H) | 1.24% | Data not available |

| Nitrogen (N) | 5.74% | Data not available |

| Sulfur (S) | 13.14% | Data not available |

Theoretical and Computational Studies of Sodium 5 Bromopyridine 2 Sulfinate Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving pyridine (B92270) sulfinates. These calculations provide a molecular-level understanding of the transformations that these compounds undergo, particularly in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

Transition State Characterization and Energy Profiles in Desulfinative Coupling

DFT calculations have been instrumental in characterizing the transition states and mapping the energy profiles of desulfinative coupling reactions. acs.org These studies have revealed that the mechanism can vary depending on the nature of the sulfinate coupling partner. nih.gov For instance, in the palladium-catalyzed cross-coupling of aryl bromides with pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex is formed after transmetalation. The subsequent loss of sulfur dioxide (SO₂) from this complex is the turnover-limiting step. acs.orgnih.gov This is in contrast to carbocyclic sulfinates, where the oxidative addition of the aryl bromide is the resting state, and transmetalation is the rate-determining step. nih.gov

The strength of the chelation between the pyridine nitrogen and the palladium center plays a crucial role. acs.org Stronger κ²-N,O-chelation, as seen with unsubstituted pyridine-2-sulfinate, can stabilize the intermediate and influence the reaction pathway. acs.org The presence of substituents on the pyridine ring can affect the ease of SO₂ extrusion, with electron-deficient or sterically bulky substrates facilitating this step. nih.gov

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step | Reference |

|---|---|---|---|

| Pyridine-2-sulfinate | Chelated Pd(II) sulfinate complex | Loss of SO₂ | acs.orgnih.gov |

| Carbocyclic sulfinate | Aryl bromide oxidative addition complex | Transmetalation | nih.gov |

Ligand Effects on Catalytic Cycles and Selectivity

The choice of ligand in palladium-catalyzed reactions significantly impacts the catalytic cycle and the selectivity of the reaction. While the provided search results focus more on the substrate's role, the principles of ligand effects are well-established in catalysis. Ligands can influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. For instance, bulky electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) are often employed in these coupling reactions to promote efficient catalysis. nih.govresearchgate.net

In copper-catalyzed couplings of (hetero)aryl halides with sulfinic acid salts, the use of specific amide ligands has been shown to enable the reaction to proceed under mild conditions with low catalyst loadings. acs.org This highlights the potential for ligand design to optimize the reactivity of sulfinate salts in various cross-coupling transformations.

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational modeling provides a framework for understanding the electronic structure of pyridine sulfinates and for calculating reactivity descriptors. researchgate.net These descriptors, derived from quantum chemical calculations, can help predict how a molecule will behave in a chemical reaction. Methods like DFT are used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. researchgate.netrsc.org

For instance, the electronic properties of polyhalogenated pyridines are significantly influenced by the presence and position of substituents. rsc.org These changes in electronic structure can, in turn, affect the reactivity of the molecule. The development of machine learning interatomic potentials (MLIPs), trained on DFT data, is a promising avenue for enabling large-scale and long-timescale molecular dynamics simulations to study reactivity. arxiv.org

Prediction of Molecular Interactions and Chelation Phenomena in Pyridine Sulfinate Systems

The ability of the pyridine nitrogen in pyridine-2-sulfinates to chelate to metal centers is a key aspect of their reactivity. acs.org This chelation stabilizes intermediates and can direct the course of a reaction. acs.orgnih.gov Computational models can predict the strength and geometry of these chelation interactions. imperfectpharmacy.inbeloit.edu

The interaction of pyridine derivatives with metal surfaces and other molecules has been studied using computational methods. mdpi.comresearchgate.net These studies often analyze non-covalent interactions, such as π-π stacking, which can influence crystal packing and molecular recognition. researchgate.netsci-hub.se The strength of these interactions can be decomposed into electrostatic, dispersion, exchange-repulsion, and induction effects using techniques like Symmetry-Adapted Perturbation Theory (SAPT). sci-hub.se

| Molecule | Interaction Energy (eV) | Reference |

|---|---|---|

| 3-pyridylaldoxime (3POH) | -2.534 | researchgate.netmdpi.com |

| Protonated 3-pyridylaldoxime (3POH+) | -2.007 | researchgate.netmdpi.com |

| Protonated 2-pyridylaldoxime (2POH+) | -1.897 | researchgate.netmdpi.com |

| 2-pyridylaldoxime (2POH) | -0.007 | researchgate.netmdpi.com |

Molecular Dynamics Simulations for Conformational Analysis Relevant to Reactivity

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of molecules and how their flexibility and dynamics relate to their reactivity. peerj.commdpi.com By simulating the movement of atoms over time, MD can reveal the preferred conformations of pyridine sulfinates and their complexes in solution. mdpi.com This is particularly relevant for understanding how the molecule orients itself before and during a reaction.

For example, MD simulations have been used to study the adsorption of pyridine derivatives onto metal surfaces, showing that they often adopt a parallel adsorption mode. mdpi.com In the context of enzyme inhibition, MD simulations combined with binding free energy calculations can elucidate the interactions between a ligand and its protein target, providing insights into selectivity and affinity. peerj.com While specific MD studies on sodium 5-bromopyridine-2-sulfinate were not found, the methodology is broadly applicable to understanding its conformational behavior and how it influences its role in chemical reactions.

Applications of Sodium 5 Bromopyridine 2 Sulfinate in Advanced Chemical Synthesis

Synthesis of Substituted Bipyridine and Terpyridine Systems

The construction of bipyridine and terpyridine frameworks is of paramount importance in coordination chemistry, materials science, and medicinal chemistry. Sodium 5-bromopyridine-2-sulfinate serves as a key building block in the synthesis of these intricate structures.

Strategies for Ligand Synthesis in Coordination Chemistry

Bipyridine and terpyridine derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The synthesis of these ligands often requires robust and efficient methods. This compound has proven to be an effective coupling partner in palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org These reactions, often referred to as desulfinative couplings, provide a powerful alternative to traditional methods like the Suzuki-Miyaura coupling, which can be problematic when dealing with certain heterocyclic boronates. semanticscholar.orgacs.org

The use of pyridine (B92270) sulfinates, such as the 5-bromo derivative, offers several advantages, including their straightforward preparation, stability to storage, and high efficiency in coupling reactions. nih.govsemanticscholar.org This allows for the synthesis of a broad array of substituted bipyridines, which are crucial for fine-tuning the electronic and steric properties of the resulting metal complexes. researchgate.net For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine, a versatile precursor for more complex ligands, can be achieved on a multigram scale. nih.gov This intermediate can then undergo further functionalization through various coupling reactions. nih.gov The development of water-soluble ligands containing sulfonate groups also highlights the adaptability of these synthetic strategies for applications in aqueous media. nih.gov

Modular Approaches for Diverse Pyridine-Linked Architectures

The modular nature of cross-coupling reactions involving this compound allows for the systematic construction of diverse pyridine-linked architectures. researchgate.net By strategically choosing the coupling partners, chemists can assemble complex molecules with precise control over their final structure. This "building block" approach is highly valuable for creating libraries of related compounds for screening in drug discovery or for developing new materials with tailored properties.

The Stille coupling reaction, for example, has been effectively used for the stepwise functionalization of brominated bipyridines, enabling the introduction of various substituents. nih.govresearchgate.net This modularity is essential for creating ligands with specific coordination geometries and electronic characteristics, which are critical for their function in catalysis and materials science.

Formation of Carbon-Carbon Bonds in Heterocyclic and Aromatic Systems

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. This compound has been instrumental in developing novel methods for C-C bond formation, particularly in the context of heterocyclic and aromatic compounds.

Desulfinylative Coupling to Construct Functionalized Heterocycles

Desulfinylative coupling has emerged as a powerful strategy for the synthesis of functionalized heterocycles. acs.org This reaction involves the palladium-catalyzed coupling of a sulfinate salt, such as this compound, with an aryl or heteroaryl halide. nih.gov The process is characterized by the extrusion of sulfur dioxide (SO2) and the formation of a new C-C bond. nih.gov

This methodology has proven to be particularly effective for the synthesis of 2-arylpyridines and bipyridine derivatives, overcoming some of the limitations of traditional cross-coupling reactions. researchgate.netresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile tool for organic chemists. semanticscholar.org Mechanistic studies have provided valuable insights into the reaction pathway, revealing different turnover-limiting steps for pyridine-2-sulfinates compared to their carbocyclic counterparts. nih.gov For pyridine sulfinates, the loss of SO2 from a chelated Pd(II) sulfinate complex is often the rate-determining step. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | semanticscholar.org |

| Ligand | PCy₃ | semanticscholar.org |

| Base | K₂CO₃ | semanticscholar.org |

| Solvent | 1,4-dioxane | semanticscholar.org |

| Temperature | 150 °C | semanticscholar.org |

Late-Stage Functionalization for Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that allows for the modification of complex molecules at a late point in their synthesis. nih.govnih.govrsc.orgresearchgate.net This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the optimization of lead compounds. nih.govresearchgate.net

This compound and related sulfinate reagents have been successfully employed in LSF strategies. nih.gov Their ability to participate in reliable cross-coupling reactions allows for the introduction of pyridine moieties into drug-like molecules, potentially improving their pharmacological properties. semanticscholar.orgtcichemicals.com The development of high-throughput experimentation and computational models has further enhanced the utility of LSF, enabling the rapid diversification of complex scaffolds. nih.gov

Preparation of Diverse Organosulfur Compounds

Sodium sulfinates, including this compound, are versatile precursors for the synthesis of a wide variety of organosulfur compounds. nih.govresearchgate.netrsc.org These compounds are of significant interest due to their diverse biological activities and applications in materials science.

The sulfinate group can be transformed into other sulfur-containing functionalities, such as sulfones and sulfonamides, through various chemical reactions. researchgate.netnih.gov For example, the cross-coupling of sodium sulfinates with organoboronic acids, catalyzed by copper(II) acetate (B1210297), provides a mild method for the preparation of aryl and alkenylsulfones. researchgate.net Furthermore, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions, highlighting their remarkable synthetic flexibility. nih.govrsc.org This versatility makes them invaluable building blocks for the construction of complex molecules containing sulfur. nih.govresearchgate.net

Sulfones and Sulfonamides from Pyridine Sulfinates

This compound serves as an excellent nucleophilic precursor for the synthesis of both sulfones and sulfonamides. The sulfinate anion acts as a soft nucleophile, readily participating in reactions to form robust carbon-sulfur and nitrogen-sulfur bonds.

Sulfone Synthesis: The most direct application of this compound is in the preparation of sulfones via the alkylation or arylation of the sulfinate anion. thieme-connect.com This reaction typically involves the coupling of the sulfinate with an electrophilic partner, such as an alkyl halide or an activated aryl halide. thieme-connect.com The reaction of the sulfinate with electrophiles like benzyl (B1604629) bromides and alkyl bromides proceeds efficiently to yield the corresponding sulfones. organic-chemistry.org For less reactive electrophiles, such as aryl halides, palladium-catalyzed cross-coupling conditions are often employed to facilitate the formation of the diaryl sulfone linkage. The sulfone group is a prevalent feature in pharmaceuticals and agrochemicals, valued for its chemical stability and ability to act as a hydrogen bond acceptor. thieme-connect.com

Table 1: Illustrative Synthesis of Sulfones from this compound

| Electrophile | Reaction Conditions | Product |

|---|---|---|

| Benzyl Bromide | Base (e.g., Cs₂CO₃), Solvent (e.g., EtOH) | 2-(Benzylsulfonyl)-5-bromopyridine |

| Iodomethane | Solvent (e.g., DMF) | 2-(Methylsulfonyl)-5-bromopyridine |

| 4-Iodoanisole | Pd Catalyst, Ligand, Base | 5-Bromo-2-((4-methoxyphenyl)sulfonyl)pyridine |

Sulfonamide Synthesis: Pyridine sulfonamides are crucial scaffolds in medicinal chemistry. This compound provides a convenient entry to this class of compounds, often bypassing the need for sensitive sulfonyl chlorides. acs.org A common strategy involves the in-situ generation of an electrophilic nitrogen species that is subsequently trapped by the sulfinate. organic-chemistry.orgnih.gov For instance, reacting an amine with an N-halosuccinimide (e.g., NBS) generates an N-haloamine, which then reacts with the sulfinate anion to form the desired sulfonamide. organic-chemistry.org This method is applicable to a wide range of primary and secondary amines, including both cyclic and acyclic variants. organic-chemistry.orgnih.gov

Table 2: Representative Synthesis of Sulfonamides from this compound

| Amine | Reagents | Product |

|---|---|---|

| Piperidine | NBS, Solvent (e.g., EtOH) | 5-Bromo-2-(piperidin-1-ylsulfonyl)pyridine |

| Aniline | Oxidant (e.g., Bleach), Solvent | N-Phenyl-5-bromopyridine-2-sulfonamide |

| Benzylamine | NBS, Solvent | N-Benzyl-5-bromopyridine-2-sulfonamide |

Thiosulfonates and Sulfides from Pyridine Sulfinates

The reactivity of the sulfinate can be channeled towards the formation of other important sulfur-containing functional groups, namely thiosulfonates and sulfides.

Thiosulfonate Synthesis: Thiosulfonates are valuable intermediates that can serve as stable, non-toxic alternatives to metal sulfinate salts. nih.govacs.org this compound can be converted to the corresponding thiosulfonate through oxidative coupling with a thiol or disulfide. organic-chemistry.org For example, reacting the sulfinate with a disulfide in the presence of iodine readily yields the unsymmetrical thiosulfonate. researchgate.net This transformation establishes a new sulfur-sulfur bond, providing access to a class of compounds with unique biological and chemical properties. researchgate.net

Table 3: Synthesis of Thiosulfonates

| Coupling Partner | Reagents | Product |

|---|---|---|

| Diphenyl disulfide | I₂, Solvent | S-Phenyl 5-bromopyridine-2-carbothioate |

| Thiophenol | Fe(III) catalyst, Air | S-Phenyl 5-bromopyridine-2-carbothioate |

Sulfide (B99878) Synthesis: While the direct conversion of a sulfinate to a sulfide is a reductive process, sodium sulfinates can act as precursors to sulfides under specific conditions. nih.gov One common pathway involves the reduction of a thiosulfonate intermediate (synthesized as described above). The thiosulfonate can be cleaved with a reducing agent to generate a thiolate anion in situ, which is then alkylated with an electrophile to form the sulfide (thioether). This two-step sequence leverages the sulfinate as a stable starting point for the ultimate formation of a C-S-C linkage. The synthesis of sulfides is a fundamental transformation in organic chemistry, as the sulfide moiety is present in numerous natural products and pharmaceuticals. organic-chemistry.org

Utilization in Cross-Electrophile Coupling (XEC) Strategies

This compound and related pyridine sulfinates are highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. tcichemicals.com This application is particularly valuable as it provides an alternative to the often unstable or difficult-to-prepare pyridine-based organometallic reagents like boronic acids or organozincs. tcichemicals.com In this context, the sulfinate acts as a stable, solid surrogate for a pyridyl anion.

The reaction, often referred to as a Willis-type cross-coupling, pairs the pyridine sulfinate (the nucleophile) with an aryl or heteroaryl halide (the electrophile) under palladium catalysis. This strategy is tolerant of a wide array of functional groups, including ketones and esters, making it suitable for the late-stage functionalization of complex molecules in drug discovery programs. tcichemicals.com The reaction effectively couples two electrophile-derived fragments, showcasing its power in constructing biaryl and hetero-biaryl frameworks, which are privileged structures in medicinal chemistry. While classic Cross-Electrophile Coupling (XEC) involves the reductive coupling of two distinct electrophiles, nih.gov the use of sulfinates as bench-stable nucleophilic surrogates achieves similar synthetic goals with enhanced practicality and functional group tolerance. tcichemicals.com The bromo-substituent on the this compound remains intact during this process, offering a handle for subsequent orthogonal transformations.

Role as Versatile Building Blocks for Advanced Chemical Reagents

This compound is a quintessential example of a versatile chemical building block, which is a simple molecule that can be converted into more complex compounds. nih.govchemscene.com Its utility stems from its dual reactivity: the sulfinate group can be transformed into a variety of other functionalities (sulfone, sulfonamide, thiosulfonate), while the brominated pyridine ring provides a site for further elaboration, typically via transition-metal-catalyzed cross-coupling reactions.

This bifunctional nature allows for the strategic and divergent synthesis of complex molecular architectures. For example, the sulfinate can first be converted to a sulfone, and the bromo-substituent can then be used in a Suzuki or Buchwald-Hartwig coupling to introduce additional molecular complexity. This stability and predictable, orthogonal reactivity make it an ideal reagent for constructing libraries of compounds for screening purposes and for synthesizing advanced intermediates. Furthermore, these building blocks are used to create specialized ligands for catalytic reactions, where the pyridine and sulfonyl groups can coordinate to metal centers. tcichemicals.com

Table 4: Synthetic Versatility of this compound

| Target Functional Group | Transformation | Key Reagents |

|---|---|---|

| Sulfone | C-S Bond Formation | Alkyl/Aryl Halide, (Pd catalyst) |

| Sulfonamide | N-S Bond Formation | Amine, NBS or other oxidant |

| Thiosulfonate | S-S Bond Formation | Thiol/Disulfide, Oxidant (e.g., I₂) |

| Biaryl | C-C Bond Formation (via sulfinate) | Aryl Halide, Pd Catalyst |

Future Directions and Emerging Research Avenues for Pyridine Sulfinate Chemistry

Exploration of Novel Catalytic Systems Utilizing Earth-Abundant Metals

While palladium has been instrumental in advancing pyridine (B92270) sulfinate cross-coupling reactions, the future lies in harnessing the potential of earth-abundant metals. rsc.orgsigmaaldrich.com Researchers are actively investigating the use of metals like iron, cobalt, and nickel as catalysts for these transformations. nih.govrsc.org These metals offer significant cost advantages and are more sustainable alternatives to precious metals. rsc.org The development of catalytic systems based on these abundant elements will not only make pyridine sulfinate chemistry more economical but also reduce the environmental impact associated with mining and refining rare metals. rsc.org The use of π-acid ancillary ligands can help stabilize low-valent titanium intermediates, opening doors for new titanium-catalyzed redox reactions. nih.gov Furthermore, understanding metal-sulfur bonding in complexes with first-row transition metals can aid in developing new catalysts. digitellinc.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of pyridine sulfinate chemistry with flow reactors and automated synthesis platforms represents a major leap towards rapid and efficient drug discovery and process development. rsc.orgchimia.ch Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. nih.gov When combined with automated systems, it allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. chimia.chresearchgate.net This approach is particularly valuable for medicinal chemistry applications, where the swift generation of analogs is crucial for structure-activity relationship (SAR) studies. nih.govrsc.org

Advanced Mechanistic Insights through Operando Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective transformations. Future research will increasingly rely on advanced analytical techniques to probe the intricate details of pyridine sulfinate reactions. Operando spectroscopy, which allows for the real-time monitoring of catalytic reactions under actual operating conditions, will be a key tool in this endeavor. chimia.ch This technique can provide invaluable information about the dynamic nature of catalysts and the formation of transient intermediates. chimia.ch Complementary kinetic studies will further elucidate the factors that govern reaction rates and selectivity, enabling the optimization of reaction conditions and the development of more robust catalytic systems. rsc.org

Computational Design of Enhanced Reactivity and Selectivity in Pyridine Sulfinate Transformations

Computational chemistry and density functional theory (DFT) are becoming indispensable tools for predicting and understanding chemical reactivity. acs.orgusd.edu In the context of pyridine sulfinate chemistry, computational modeling can be used to:

Predict the reactivity of different pyridine sulfinate reagents.

Design new catalysts with enhanced activity and selectivity.

Elucidate complex reaction mechanisms at the molecular level. nih.gov

By simulating reaction pathways and transition states, chemists can gain insights that are often difficult to obtain through experimental methods alone. acs.orgnih.gov This predictive power will accelerate the discovery of novel and more efficient synthetic methods.

Expansion of Synthetic Utility to New Bond-Forming Reactions

The versatility of pyridine sulfinates as synthetic intermediates is far from fully exploited. nih.govresearchgate.net While they have proven to be excellent partners in cross-coupling reactions for the formation of carbon-carbon bonds, future research will focus on expanding their utility to other types of bond-forming reactions. rsc.orgnih.gov This includes the development of new methods for forming carbon-sulfur, carbon-nitrogen, and other heteroatom bonds. The ability of sulfinates to act as sources of sulfonyl radicals opens up avenues for novel radical-mediated transformations. nih.gov These new reactions will further solidify the position of pyridine sulfinates as powerful and versatile building blocks in organic synthesis.

Q & A

Q. What are the established synthetic routes for Sodium 5-bromopyridine-2-sulfinate, and how is its purity validated?

- Methodological Answer : Synthesis typically involves sulfonation of 5-bromopyridine derivatives followed by sodium salt formation. Key steps include:

- Sulfonation : Reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

- Purification : Recrystallization from ethanol-water mixtures to isolate the sodium salt .

- Purity Validation :

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess chemical purity (>98%) .

- Elemental Analysis (C, H, N, S, Br) to confirm stoichiometry .

Note: Reproducibility requires strict control of reaction stoichiometry and temperature gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (D₂O, 400 MHz): Peaks at δ 8.3 (d, 1H, pyridine-H), 7.9 (dd, 1H, pyridine-H), and 7.6 (d, 1H, pyridine-H) confirm the aromatic backbone .

- ¹³C NMR : Signals for sulfinate (SO₂⁻) and brominated carbons are diagnostic .

- FT-IR : Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, critical for confirming sulfinate geometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

- Prepare buffered solutions (pH 2–12) using phosphate (pH 2–7.4) and carbonate (pH 8–12) buffers .

- Incubate the compound (1 mM) at 25°C and 37°C. Sample aliquots are taken at 0, 6, 12, and 24 hours.

- Analytical Tools :

- UV-Vis Spectroscopy : Monitor absorbance changes at 270 nm (π→π* transition of pyridine) to track degradation .

- LC-MS : Identify hydrolytic byproducts (e.g., desulfonated derivatives) via fragmentation patterns .

- Data Interpretation :

- Degradation kinetics (first-order rate constants) are calculated using nonlinear regression.

- Stability is optimal at pH 5–7, with accelerated decomposition under strongly acidic/alkaline conditions due to sulfinate group reactivity .

Q. How to resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Hypothesis Testing : Discrepancies may arise from ligand choice, solvent polarity, or trace metal impurities.

- Methodology :

- Comparative Screening : Test reactivity under identical conditions (e.g., Suzuki-Miyaura coupling) using:

- Ligands : Triphenylphosphine vs. XPhos .

- Solvents : DMF (polar aprotic) vs. THF (less polar) .

- Control Experiments : Add EDTA to chelate metal impurities and assess yield changes .

- Analysis :

- Higher yields (>80%) are achieved with XPhos in DMF, indicating ligand-electron effects and solvent stabilization of intermediates .

- Contradictory literature reports often omit solvent drying protocols, leading to variability .

Q. What computational approaches predict the nucleophilic substitution behavior of the bromine moiety in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states .

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways .

- Key Findings :

- The sulfinate group meta to bromine reduces aromatic ring electron density, lowering activation energy for SNAr (~15 kcal/mol) compared to para-substituted analogs .

- Solvent effects (PCM model) show polar aprotic solvents stabilize the transition state, aligning with experimental kinetics .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Root Cause : Discrepancies may stem from twinning, disorder, or incorrect space group assignment.

- Validation Protocol :

Re-refine datasets using SHELXL with TWIN and BASF commands to model twinning .

Compare R₁ values before/after applying disorder models (e.g., split positions for sulfinate oxygen atoms) .

Validate hydrogen bonding networks using Mercury software to ensure geometric plausibility .

- Case Study : A reported orthorhombic structure (Pna2₁) was revised to monoclinic (P2₁/c) after detecting overlooked symmetry operations .

Methodological Best Practices

Q. What protocols ensure reproducible handling and storage of this compound?

- Methodological Answer :

- Storage :

- Airtight containers under argon at -20°C to prevent hygroscopic degradation .

- Handling :

- Use anhydrous solvents (<50 ppm H₂O) for reactions to avoid hydrolysis .

- Monitor moisture via Karl Fischer titration during long-term storage .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.